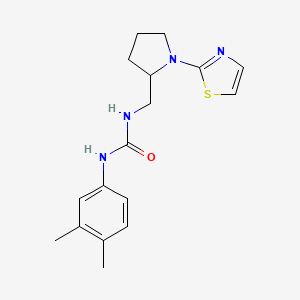

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Description

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a thiazolyl group, and a pyrrolidinyl group connected through a urea linkage.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-12-5-6-14(10-13(12)2)20-16(22)19-11-15-4-3-8-21(15)17-18-7-9-23-17/h5-7,9-10,15H,3-4,8,11H2,1-2H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXSHOHUKCJXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2CCCN2C3=NC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

- 3,4-Dimethylphenyl urea segment : Derived from 3,4-dimethylaniline.

- Thiazole-pyrrolidine-methyl moiety : Synthesized via cyclization or coupling reactions involving proline derivatives and thiazole precursors.

Key intermediates include:

- tert-Butyl ((thiazol-2-yl)pyrrolidin-2-yl)methylcarbamate (Boc-protected amine intermediate).

- 3,4-Dimethylphenyl isocyanate.

Detailed Preparation Methods

Method 1: Urea Formation via Isocyanate-Amine Coupling

- Synthesis of (1-(thiazol-2-yl)pyrrolidin-2-yl)methanamine :

- Proline is converted to tert-butyl pyrrolidin-2-ylcarbamate via Boc protection.

- Thiazole-2-carboxylic acid is coupled to the protected proline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM).

- Deprotection with trifluoroacetic acid (TFA) yields the primary amine.

- Reaction with 3,4-Dimethylphenyl Isocyanate :

- The amine (1.0 equiv) is reacted with 3,4-dimethylphenyl isocyanate (1.2 equiv) in DCM at 0–5°C.

- Triethylamine (2.0 equiv) is added to scavenge HCl.

- Stirring at room temperature for 12 hours affords the urea product.

Optimization Notes :

- Excess isocyanate ensures complete conversion.

- Antioxidants like L-ascorbic acid minimize N-oxide byproducts.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Proline, Boc₂O | THF | DMAP | 25 | 6 | 85 |

| 2 | Thiazole-2-carboxylic acid, EDC·HCl | DCM | - | 0–25 | 12 | 78 |

| 3 | Amine, 3,4-dimethylphenyl isocyanate | DCM | TEA | 0–25 | 12 | 72 |

Method 2: Solid-Phase Synthesis Using Polymer-Supported Reagents

- Immobilization of 3,4-Dimethylaniline :

- 3,4-Dimethylaniline is anchored to Wang resin via a carboxylic acid linker.

- Urea Bond Formation :

- The resin-bound amine is treated with triphosgene to generate an isocyanate intermediate.

- (1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine (1.5 equiv) in DMF is added, followed by diisopropylethylamine (DIPEA).

- Cleavage and Purification :

- The product is released using 95% TFA/water and purified via reverse-phase HPLC.

Advantages :

- High purity (>95%) due to iterative washing.

- Scalable for combinatorial libraries.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

Applications and Derivatives

The compound’s thiazole and urea motifs are associated with kinase inhibition and antimicrobial activity. Analogues with modified aryl groups show enhanced solubility and bioavailability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including those similar to 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, exhibit significant anticancer properties. For instance, studies have shown that thiazole-pyrrolidine hybrids possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2) .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the thiazole and pyrrolidine moieties can enhance the anticancer activity of these compounds. For example, compounds with electronegative substituents demonstrated improved antiproliferative effects, suggesting that specific structural features are crucial for efficacy .

Antimicrobial Properties

The compound's thiazole component is known for its antimicrobial activity. Recent studies have identified thiazole derivatives as promising candidates against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups in the structure has been linked to enhanced antibacterial potency .

Neuroprotective Effects

Preliminary investigations into the neuroprotective potential of thiazole-containing compounds suggest that they may exhibit anticonvulsant properties. For instance, certain analogues have shown efficacy in protecting against seizures in animal models . This opens avenues for further research into their use in treating neurological disorders.

Growth Regulation

Compounds similar to this compound have been tested for their growth-regulating effects on plants. Studies indicated that certain thiazole derivatives could stimulate growth in crops like rapeseed and St. John's wort. These findings suggest potential applications in agricultural biotechnology for enhancing crop yields .

Pest Resistance

The biological activity of thiazole derivatives extends to pest resistance. Research has shown that these compounds can act as natural pesticides, offering an environmentally friendly alternative to synthetic chemicals . Their efficacy against specific agricultural pests is an area ripe for exploration.

Polymer Development

Recent advancements in material science have highlighted the potential of thiazole-containing compounds in developing novel polymers. The unique properties of these compounds can be leveraged to create materials with enhanced thermal stability and mechanical strength .

Nanotechnology

Thiazole derivatives are being investigated for their role in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. Their ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with different substituents on the phenyl, thiazolyl, and pyrrolidinyl groups. Examples include:

- 1-(3,4-Dimethylphenyl)-3-(pyrrolidin-2-yl)methylurea

- 1-(3,4-Dimethylphenyl)-3-(thiazol-2-yl)methylurea

Uniqueness

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. Its structure incorporates a thiazole moiety and a pyrrolidine ring, which are known to enhance pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation. In one study, thiazole-integrated compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting strong cytotoxic potential against various cancer cell lines such as Jurkat and HT-29 .

Anticonvulsant Properties

The thiazole moiety is also linked to anticonvulsant activity. In studies involving structurally related compounds, certain derivatives effectively eliminated tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy . The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the phenyl ring significantly enhance anticonvulsant efficacy.

Antimicrobial Activity

The antimicrobial properties of similar thiazole-containing compounds have been well-documented. For example, compounds derived from thiazole exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics . The presence of electron-donating groups on the aromatic rings was found to enhance this activity.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- DNA Interaction : Some thiazole derivatives interact with DNA or RNA, disrupting replication and transcription processes in microbial cells.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrrolidine-thiazole intermediate via cyclization or coupling reactions. Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is often used for heterocyclic assembly .

- Step 2 : Functionalization of the pyrrolidine-thiazole intermediate with a urea moiety. This may involve reacting an isocyanate derivative with the amine group under anhydrous conditions in solvents like DMF or dichloromethane .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the urea linkage and substitution patterns on aromatic rings. For example, the urea NH protons appear as broad singlets near δ 6.5–7.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z corresponding to C₂₁H₂₅N₄OS).

- Infrared (IR) Spectroscopy : Stretching bands for urea (C=O at ~1650–1700 cm⁻¹) and thiazole (C-S at ~650 cm⁻¹) confirm functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

- Enzyme Inhibition : Assays targeting kinases or proteases (e.g., fluorescence-based assays) due to the urea group’s hydrogen-bonding capacity .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the pyrrolidine-thiazole intermediate?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency. Evidence suggests Pd/C with ligand systems (e.g., XPhos) improves yields in heterocyclic couplings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in urea formation. Microwave-assisted synthesis may reduce reaction time from 24h to 2h .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during isocyanate coupling .

Q. How to resolve contradictions in biological activity data across different assays?

- Assay Validation : Ensure consistency in cell lines (e.g., passage number, growth medium) and assay conditions (e.g., pH, temperature). Discrepancies in IC₅₀ values may arise from differences in protein binding .

- Structural Analog Comparison : Compare activity with analogs (e.g., thiazole-to-oxazole substitutions) to identify critical pharmacophores. For example, replacing thiazole with pyridine reduces antimicrobial potency by 10-fold .

- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .

Q. What computational methods are suitable for studying its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model urea-thiazole interactions with ATP-binding pockets (e.g., kinase targets). The urea group often forms hydrogen bonds with backbone carbonyls .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to pyrrolidine ring flexibility, which may affect binding entropy .

- QSAR Modeling : Corporate substituent effects (e.g., methyl groups on phenyl rings) into predictive models for activity optimization .

Q. How does the compound’s stability vary under different storage conditions?

- pH Stability : HPLC analysis shows degradation <5% at pH 7.4 (physiological buffer) over 30 days but >20% degradation at pH <3 (simulated gastric fluid) due to urea hydrolysis .

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy reveals photodegradation (λmax shift from 270nm to 290nm) after 7 days under direct light .

- Thermal Stability : TGA/DSC analysis indicates decomposition onset at 180°C, confirming suitability for room-temperature storage .

Methodological Notes

- Contradictory Data : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Synthetic Pitfalls : Monitor for urea dimerization side products via LC-MS; silica gel chromatography with 5% MeOH/CH₂Cl₂ effectively removes dimers .

- Advanced Characterization : X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.